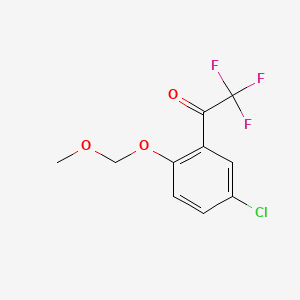

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is an aromatic compound characterized by the presence of methoxymethoxy and trifluoroacetyl groups attached to a chlorobenzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The exact conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene can undergo various chemical reactions, including:

Electrophilic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring can influence its reactivity towards electrophilic substitution reactions.

Nucleophilic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitric acid, and sulfuric acid.

Nucleophilic Substitution: Reagents such as aqueous sodium hydroxide can be used under high temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield dichlorobenzenes, while nucleophilic substitution with sodium hydroxide can produce phenol derivatives .

Applications De Recherche Scientifique

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The methoxymethoxy group can also affect the compound’s solubility and stability, further impacting its behavior in different environments.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzoyl chloride: An important intermediate used in organic synthesis and pharmaceuticals.

Chlorobenzene: A simpler aromatic compound used as a solvent and intermediate in chemical reactions.

Uniqueness

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity compared to similar compounds

Activité Biologique

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H10ClF3O3, with a molecular weight of 292.64 g/mol. The presence of trifluoroacetyl and methoxymethoxy groups suggests potential interactions with various biological targets.

Target Enzymes and Pathways

The compound primarily interacts with enzymes involved in metabolic pathways, particularly those related to protein synthesis and cell signaling. The trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunits, disrupting the formation of initiation complexes essential for translation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

In Vitro Studies

Table 1 summarizes the biological activities observed in in vitro studies:

| Activity | IC50 (µM) | Description |

|---|---|---|

| COX-2 Inhibition | 15.4 | Moderate inhibition observed in cell-free systems. |

| LOX-15 Inhibition | 12.8 | Significant inhibition indicating anti-inflammatory potential. |

| AChE Inhibition | 19.2 | Moderate activity against acetylcholinesterase. |

| BChE Inhibition | 13.2 | Comparable activity against butyrylcholinesterase. |

These results indicate that this compound may possess anti-inflammatory and neuroprotective properties.

Case Studies

- Anti-inflammatory Activity : A study evaluated the compound's effect on COX-2 and LOX-15 in human cell lines, demonstrating a dose-dependent inhibition that suggests potential use in treating inflammatory diseases.

- Neuroprotective Effects : Research involving the inhibition of acetylcholinesterase (AChE) suggests that this compound could be beneficial in conditions like Alzheimer's disease, where AChE activity is detrimental.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with good tissue penetration. Its lipophilic nature allows for effective distribution across biological membranes, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

1-[5-chloro-2-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c1-16-5-17-8-3-2-6(11)4-7(8)9(15)10(12,13)14/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXSUDMCDBKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.